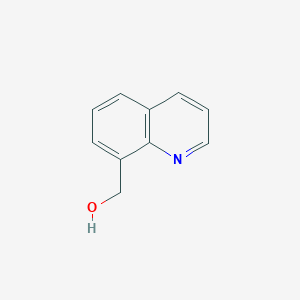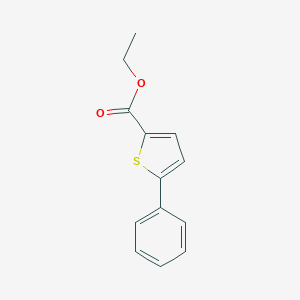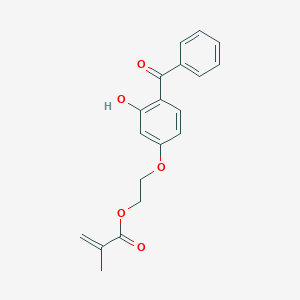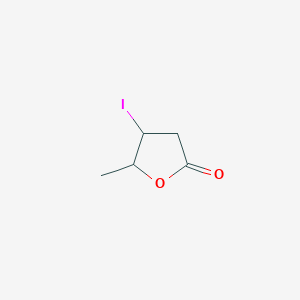
キノリン-8-イルメタノール
概要
説明
Quinolin-8-ylmethanol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound Quinolin-8-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinolin-8-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-8-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
キノリンモチーフは、キノリン-8-イルメタノールなどの医薬品および工業化学における様々な用途から、いくつかの薬理活性を持つ複素環式化合物に不可欠です . それらは、広範囲の生物学的応答により、創薬プログラムにおける特権的な構造と考えられています .
抗癌活性
キノリンとその誘導体は、いくつかの天然物およびFDA承認薬における重要な核です . それらは、著しい抗癌活性を示しています .
抗酸化活性
キノリン系化合物は、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性のある、抗酸化活性を示しています .
抗炎症活性
キノリン誘導体は、抗炎症特性を持つことが判明しています . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にします .
抗マラリア活性
キノリンとその誘導体は、抗マラリア薬の開発のための潜在的な候補となる、抗マラリア活性を示しています .
抗SARS-CoV-2活性
COVID-19パンデミックの発生を受けて、キノリン系化合物は、抗SARS-CoV-2活性について研究されてきました .
抗結核活性
作用機序
Target of Action
Quinolin-8-ylmethanol, like other quinolone compounds, primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
Quinolin-8-ylmethanol interacts with its targets (DNA gyrase and topoisomerase IV) by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process essential for bacterial DNA replication, leading to cell death .
Biochemical Pathways
Quinolones generally interfere with the dna supercoiling process, which is crucial for dna replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, Quinolin-8-ylmethanol disrupts these processes, leading to bacterial cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . They are also known to have good oral bioavailability and are excreted primarily through the kidneys
Result of Action
The primary result of Quinolin-8-ylmethanol’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, effectively combating bacterial infections .
Action Environment
The efficacy and stability of Quinolin-8-ylmethanol, like other quinolones, can be influenced by various environmental factors. For instance, certain pH levels and temperatures may affect the compound’s stability and activity . Additionally, the presence of resistance mechanisms in bacteria, such as efflux pumps or target mutations, can also impact the compound’s efficacy .
Safety and Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens are future directions in this field .
特性
IUPAC Name |
quinolin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZVNYGUGILJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344096 | |
| Record name | quinolin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16032-35-2 | |
| Record name | quinolin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinolin-8-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)






![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)

